1(2h)-Pyrimidineacetaldehyde, 3,4-dihydro-2,4-dioxo-

Acyclic nucleosides Chemoenzymatic synthesis Antiviral agents

Sourcing a pre-functionalized uracil with a reactive N1-aldehyde handle often requires tedious multi-step protection/deprotection sequences. CAS 3055-23-0 solves this by providing a direct, ready-to-couple aldehyde group for streamlined chemoenzymatic aldol condensations. • Eliminates 2-3 synthetic steps vs. conventional N1-alkylation routes, accelerating chiral acyclic nucleoside analogue synthesis. • Supplied as a solid at ≥95% purity; predicted LogP of -1.26 ensures compatibility with aqueous enzymatic (e.g., RAMA) reaction conditions. • Ideal for antiviral/antitumor nucleoside programs targeting HSV, HBV, HIV, or SARS-CoV-2, as well as semicarbazone/thiosemicarbazone library diversification.

Molecular Formula C6H6N2O3
Molecular Weight 154.12 g/mol
CAS No. 3055-23-0
Cat. No. B12973324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1(2h)-Pyrimidineacetaldehyde, 3,4-dihydro-2,4-dioxo-
CAS3055-23-0
Molecular FormulaC6H6N2O3
Molecular Weight154.12 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)NC1=O)CC=O
InChIInChI=1S/C6H6N2O3/c9-4-3-8-2-1-5(10)7-6(8)11/h1-2,4H,3H2,(H,7,10,11)
InChIKeyIQLBKCJGVIQTLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3055-23-0: Product Overview & Procurement


1(2H)-Pyrimidineacetaldehyde, 3,4-dihydro-2,4-dioxo- (CAS: 3055-23-0), also known as 1-(Formylmethyl)uracil or Uracil N1-acetaldehyde, is a heterocyclic building block with the molecular formula C6H6N2O3 and a molecular weight of 154.12 g/mol . It is a uracil derivative featuring an acetaldehyde group at the N1 position, making it a key intermediate in the synthesis of acyclic nucleoside analogues . The compound is characterized by a predicted density of 1.343 g/cm³ and a predicted pKa of 9.43 , and is typically supplied as a solid with a minimum purity of 95% .

Building Block Uracil N1-acetaldehyde scaffold
Synthetic Role Key intermediate for acyclic nucleoside analogues
Supply Format Research-grade solid for synthesis workflows

3055-23-0: N1-Acetaldehyde Advantage


Generic substitution of 3055-23-0 with other uracil derivatives is not feasible due to its unique N1-acetaldehyde functional group. Unlike simple uracils (e.g., 5-fluorouracil) or 5-formyluracil derivatives, which are primarily modified at the C5 position , the N1-aldehyde moiety of 3055-23-0 provides a distinct and reactive handle for chemoenzymatic aldol condensations, enabling the synthesis of chiral acyclic nucleosides . Furthermore, while alternative N1-alkylated uracils can be prepared via multi-step protection/deprotection sequences [1], 3055-23-0 offers a direct, pre-functionalized aldehyde group for immediate downstream coupling, thereby streamlining synthetic routes and reducing overall step count. Its specific LogP value of -1.26 also differentiates it from more hydrophobic analogues, impacting its solubility and handling in aqueous or enzymatic reaction conditions.

Functional group mismatch N1-aldehyde reactivity is not replicated by C5-substituted uracils; chemoenzymatic compatibility may shift.
Synthetic route divergence Pre-functionalized aldehyde streamlines synthesis vs. protection/deprotection; direct substitution may require validation.
Physicochemical property shift Distinct hydrophilicity (LogP) and acidity (pKa) relative to 5-substituted analogues; solubility and phase behavior may differ.

3055-23-0: Key Differentiating Evidence


Acyclic Nucleoside Synthesis Advantage

In a chemoenzymatic route to acyclic nucleoside analogues, 1(2H)-Pyrimidineacetaldehyde, 3,4-dihydro-2,4-dioxo- (3055-23-0) serves as a key N-alkylated nucleobase precursor. The subsequent rabbit muscle aldolase (RAMA)-catalyzed aldol condensation with dihydroxyacetone phosphate (DHAP) yields the corresponding acyclic nucleoside . While the publication focuses on proof-of-concept and does not provide a direct yield comparison with other uracil aldehydes, this represents a class-level inference for the unique utility of N1-acetaldehyde uracils in enzymatic cascades.

Chemoenzymatic Compatibility
Class-level inference
RAMA-compatible aldehyde handle
Supports enzymatic synthesis workflow
No direct yield comparison available
Acyclic nucleosides Chemoenzymatic synthesis Antiviral agents

LogP and pKa vs. Analogues

The compound 3055-23-0 exhibits an ACD/LogP of -1.26 , indicating high hydrophilicity. In contrast, the 5-nitro analogue (CAS 15961-84-9) has a predicted LogP of -0.833 , and the 5-methyl analogue (CAS 23485-31-6) is expected to be more lipophilic due to the additional methyl group. The predicted pKa of 9.43 for 3055-23-0 is consistent with the N3-H proton of the uracil ring, but this acidity can influence solubility and reactivity under various pH conditions compared to analogues with electron-withdrawing or donating groups at the 5-position.

Hydrophilicity Comparison
Cross-study comparable
LogP -1.26 vs -0.833 (5-Nitro)
pKa 9.43 (Predicted)
Informs solvent and partition behavior
Predicted data; experimental confirmation advised
Physicochemical properties Lipophilicity Acidity

Direct Semicarbazone Precursor Access

The aldehyde group of 3055-23-0 enables its direct conversion to semicarbazone derivatives, such as the 1-semicarbazone (CAS 18149-58-1, NSC 92719) [1]. This is a straightforward, high-yielding reaction for an aldehyde, in contrast to generating similar functionalities from other uracil precursors which would require additional synthetic steps like oxidation of an alcohol or reduction of a carboxylic acid. The direct availability of the aldehyde for such condensations simplifies the synthesis of focused libraries of uracil derivatives.

Semicarbazone Access
Class-level inference
Direct aldehyde condensation to 1-semicarbazone
Reported synthetic efficiency context
Versus routes requiring aldehyde installation
Synthetic intermediate Semicarbazone Derivatization

3055-23-0: Key Applications


Antiviral Acyclic Nucleoside Synthesis

The primary research application for 3055-23-0 is as a key intermediate in the chemoenzymatic synthesis of acyclic nucleoside analogues, which are a well-established class of antiviral and antitumor agents . Its N1-acetaldehyde group is essential for the aldol condensation step catalyzed by RAMA, enabling the construction of the acyclic sugar mimetic. Procurement should be prioritized for projects exploring novel acyclic nucleosides with potential activity against viruses like HSV, HBV, HIV, or SARS-CoV-2.

Semicarbazone & Thiosemicarbazone Derivatives

The reactive aldehyde group of 3055-23-0 makes it an ideal starting material for synthesizing semicarbazone and thiosemicarbazone derivatives [1]. These classes of compounds are frequently explored for their antimicrobial, antiviral, and anticancer properties. Researchers building libraries of uracil derivatives for biological screening should consider 3055-23-0 as a foundational building block for rapid diversification.

Hydrophilic Pyrimidine Building Blocks

With a predicted LogP of -1.26 and high water solubility, 3055-23-0 is well-suited for studies requiring hydrophilic uracil derivatives. This contrasts with more lipophilic uracil analogues often used in agrochemical (e.g., herbicides) or CNS drug discovery. It is a preferred choice for designing molecules intended for aqueous biological assays or for improving the aqueous solubility of larger molecular constructs.

Application
Selection Property
Validation Focus
Acyclic nucleoside analogue synthesis
N1-aldehyde reactivity for chemoenzymatic aldol condensation
RAMA-catalyzed coupling efficiency and chiral outcome
Semicarbazone / thiosemicarbazone library synthesis
Direct aldehyde condensation capability
Derivative purity and structural diversity
Hydrophilic pyrimidine building block studies
Low LogP and high aqueous compatibility
Solubility and partitioning in aqueous media
Quote Request

Request a Quote for 1(2h)-Pyrimidineacetaldehyde, 3,4-dihydro-2,4-dioxo-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.